molecular formula C9H11N5O3 B7796592 CID 445040

CID 445040

Cat. No. B7796592
M. Wt: 237.22 g/mol
InChI Key: LHQIJBMDNUYRAM-DZSWIPIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04649197

Procedure details

Ten milligrams of palladium oxide was dispersed into 10 ml of 5% aqueous sulfuric acid solution, and then the catalyst was activated with hydrogen gas. Then, 10 ml of 5% aqueous sulfuric acid solution containing 50 mg of biopterin was added to the above dispersion. After the catalytic reduction was conducted by agitating the resulting mixture for 3 hours under normal temperature and normal pressure in a hydrogen atmosphere, the catalyst was filtered off from the reaction mixture to give a sulfuric acid solution of tetrahydrobiopterin having a (6R)/(6S) ratio of 70/30 as measured by HPLC.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H][H].[CH3:3][CH:4]([OH:19])[CH:5]([OH:18])[C:6]1[N:11]=[C:10]2[C:12]([N:14]=[C:15]([NH2:17])[NH:16][C:9]2=[N:8][CH:7]=1)=[O:13].[S:20](=[O:24])(=[O:23])([OH:22])[OH:21]>[Pd]=O>[S:20](=[O:22])(=[O:21])([OH:24])[OH:23].[CH3:3][CH:4]([OH:19])[CH:5]([OH:18])[CH:6]1[NH:11][C:10]2[C:12]([N:14]=[C:15]([NH2:17])[NH:16][C:9]=2[NH:8][CH2:7]1)=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
50 mg
Type
reactant
Smiles
CC(C(C1=CN=C2C(=N1)C(=O)N=C(N2)N)O)O
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the above dispersion
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off from the reaction mixture

Outcomes

Product
Name
Type
product
Smiles
S(O)(O)(=O)=O
Name
Type
product
Smiles
CC(C(C1CNC2=C(N1)C(=O)N=C(N2)N)O)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04649197

Procedure details

Ten milligrams of palladium oxide was dispersed into 10 ml of 5% aqueous sulfuric acid solution, and then the catalyst was activated with hydrogen gas. Then, 10 ml of 5% aqueous sulfuric acid solution containing 50 mg of biopterin was added to the above dispersion. After the catalytic reduction was conducted by agitating the resulting mixture for 3 hours under normal temperature and normal pressure in a hydrogen atmosphere, the catalyst was filtered off from the reaction mixture to give a sulfuric acid solution of tetrahydrobiopterin having a (6R)/(6S) ratio of 70/30 as measured by HPLC.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H][H].[CH3:3][CH:4]([OH:19])[CH:5]([OH:18])[C:6]1[N:11]=[C:10]2[C:12]([N:14]=[C:15]([NH2:17])[NH:16][C:9]2=[N:8][CH:7]=1)=[O:13].[S:20](=[O:24])(=[O:23])([OH:22])[OH:21]>[Pd]=O>[S:20](=[O:22])(=[O:21])([OH:24])[OH:23].[CH3:3][CH:4]([OH:19])[CH:5]([OH:18])[CH:6]1[NH:11][C:10]2[C:12]([N:14]=[C:15]([NH2:17])[NH:16][C:9]=2[NH:8][CH2:7]1)=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
50 mg
Type
reactant
Smiles
CC(C(C1=CN=C2C(=N1)C(=O)N=C(N2)N)O)O
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the above dispersion
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off from the reaction mixture

Outcomes

Product
Name
Type
product
Smiles
S(O)(O)(=O)=O
Name
Type
product
Smiles
CC(C(C1CNC2=C(N1)C(=O)N=C(N2)N)O)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.